Cas no 1706444-91-8 (8-methoxyindolizine-7-carboxylic acid)

8-methoxyindolizine-7-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 8-Methoxy-indolizine-7-carboxylic acid
- 8-methoxyindolizine-7-carboxylic acid
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- インチ: 1S/C10H9NO3/c1-14-9-7(10(12)13)4-6-11-5-2-3-8(9)11/h2-6H,1H3,(H,12,13)
- InChIKey: WLFOSVHOYYECNQ-UHFFFAOYSA-N
- ほほえんだ: C1=C2N(C=CC(C(O)=O)=C2OC)C=C1
8-methoxyindolizine-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7308-500MG |
8-methoxyindolizine-7-carboxylic acid |
1706444-91-8 | 95% | 500MG |
¥ 3,418.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7308-250MG |
8-methoxyindolizine-7-carboxylic acid |
1706444-91-8 | 95% | 250MG |
¥ 2,052.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7308-1G |
8-methoxyindolizine-7-carboxylic acid |
1706444-91-8 | 95% | 1g |
¥ 5,121.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7308-100mg |
8-methoxyindolizine-7-carboxylic acid |
1706444-91-8 | 95% | 100mg |
¥1279.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7308-250.0mg |
8-methoxyindolizine-7-carboxylic acid |
1706444-91-8 | 95% | 250.0mg |
¥2050.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7308-100MG |
8-methoxyindolizine-7-carboxylic acid |
1706444-91-8 | 95% | 100MG |
¥ 1,280.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7308-10G |
8-methoxyindolizine-7-carboxylic acid |
1706444-91-8 | 95% | 10g |
¥ 25,608.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7308-5G |
8-methoxyindolizine-7-carboxylic acid |
1706444-91-8 | 95% | 5g |
¥ 15,364.00 | 2023-04-14 | |
Chemenu | CM240634-1g |
8-Methoxyindolizine-7-carboxylic acid |
1706444-91-8 | 97% | 1g |
$*** | 2023-03-30 | |
Ambeed | A740605-1g |
8-Methoxyindolizine-7-carboxylic acid |
1706444-91-8 | 97% | 1g |
$1143.0 | 2024-08-03 |
8-methoxyindolizine-7-carboxylic acid 関連文献
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
8-methoxyindolizine-7-carboxylic acidに関する追加情報
8-Methoxyindolizine-7-Carboxylic Acid: A Promising Compound in Medicinal Chemistry
8-Methoxyindolizine-7-carboxylic acid (CAS No. 1706444-91-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the indolizine family, a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
The chemical structure of 8-methoxyindolizine-7-carboxylic acid is characterized by a seven-membered indolizine ring system with a methoxy substituent at the 8-position and a carboxylic acid group at the 7-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 8-methoxyindolizine-7-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, 8-methoxyindolizine-7-carboxylic acid has shown promise in cancer research. A preclinical study conducted by researchers at the National Cancer Institute demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to disrupt mitochondrial function and activate caspase-dependent apoptotic pathways.
The neuroprotective effects of 8-methoxyindolizine-7-carboxylic acid have also been investigated. A study published in the Journal of Neurochemistry in 2021 found that this compound can protect neurons from oxidative stress-induced damage by enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that 8-methoxyindolizine-7-carboxylic acid may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of 8-methoxyindolizine-7-carboxylic acid have been evaluated in several preclinical models. Studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as an oral therapeutic agent. Additionally, preliminary toxicology studies indicate that 8-methoxyindolizine-7-carboxylic acid has low toxicity and a wide therapeutic window, which are crucial factors for drug development.
In conclusion, 8-methoxyindolizine-7-carboxylic acid (CAS No. 1706444-91-8) is a promising compound with a diverse range of biological activities. Its potential applications in anti-inflammatory, anti-cancer, and neuroprotective therapies make it an exciting candidate for further research and development. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential, paving the way for its use as a novel therapeutic agent in various medical conditions.
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